molecular formula C14H22N2O5 B6356634 Ethyl (1R*,2R*,3S*,4S*)-2-(tert-butoxycarbonylamino)-4-cyano-3-hydroxycyclopentane-carboxylate CAS No. 1175872-32-8

Ethyl (1R*,2R*,3S*,4S*)-2-(tert-butoxycarbonylamino)-4-cyano-3-hydroxycyclopentane-carboxylate

Cat. No.: B6356634
CAS No.: 1175872-32-8
M. Wt: 298.33 g/mol
InChI Key: KGBMQPROUOCTIJ-ZDCRXTMVSA-N
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Description

Ethyl (1R*,2R*,3S*,4S*)-2-(tert-butoxycarbonylamino)-4-cyano-3-hydroxycyclopentane-carboxylate is a useful research compound. Its molecular formula is C14H22N2O5 and its molecular weight is 298.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.15287181 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl (1R*,2R*,3S*,4S*)-2-(tert-butoxycarbonylamino)-4-cyano-3-hydroxycyclopentane-carboxylate, also known by its CAS number 959745-80-3, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's chemical properties, synthesis, and biological implications, particularly in the context of anticancer activity and other therapeutic potentials.

  • Molecular Formula : C13H22N4O5
  • Molecular Weight : 314.34 g/mol
  • Purity : 96%
  • Topological Polar Surface Area : 99.2 Ų
  • Hydrogen Bond Donors : 2
  • Defined Atom Stereocenter Counts : 4

The compound features a cyclopentane core with various functional groups that contribute to its biological activity. The presence of the tert-butoxycarbonylamino group and the cyano moiety are particularly noteworthy as they are often associated with enhanced pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, including protection of amine groups and cyclization reactions. The synthetic pathway typically includes:

  • Protection of Amino Groups : Using tert-butoxycarbonyl (Boc) to protect the amino functionality.
  • Cyclization : Formation of the cyclopentane ring through intramolecular reactions.
  • Functionalization : Introduction of cyano and hydroxy groups at specific positions on the cyclopentane framework.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In a screening conducted against the NCI 60 tumor cell lines, this compound showed over 50% growth inhibition at a concentration of 10 μM in several cancer types, indicating its potential as an anticancer agent .

Cell Line Inhibition (%) at 10 μM
A549 (Lung)>50%
MCF7 (Breast)>50%
HCT116 (Colon)>50%

This data suggests that the compound may interfere with critical cellular pathways involved in cancer cell proliferation and survival.

While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death. The presence of the cyano group is hypothesized to play a role in electron-withdrawing effects, enhancing interactions with biological targets.

Case Studies

  • Study on Anticancer Properties :
    • A study published in Eur. J. Org. Chem. highlighted the synthesis and evaluation of various derivatives of cyclopentane carboxylates, including this compound. The study found that modifications to the cyclopentane structure significantly influenced biological activity, with certain derivatives exhibiting enhanced anticancer effects compared to others .
  • Toxicity Assessment :
    • Toxicological evaluations have indicated that while the compound shows promising therapeutic effects, caution is warranted due to potential cytotoxicity at higher concentrations. Studies assessing its impact on normal cell lines revealed that concentrations exceeding 20 μM could lead to significant cytotoxic effects, necessitating further investigations into its safety profile .

Properties

IUPAC Name

ethyl (1R,2R,3S,4S)-4-cyano-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-5-20-12(18)9-6-8(7-15)11(17)10(9)16-13(19)21-14(2,3)4/h8-11,17H,5-6H2,1-4H3,(H,16,19)/t8-,9+,10+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBMQPROUOCTIJ-ZDCRXTMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(C1NC(=O)OC(C)(C)C)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]([C@@H]([C@@H]1NC(=O)OC(C)(C)C)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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